4-Bromo-3-hydroxybenzamide
Overview
Description
4-Bromo-3-hydroxybenzamide: is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and a hydroxyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-hydroxybenzamide typically involves the bromination of 3-hydroxybenzamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Boronic acids and palladium catalysts in an organic solvent like tetrahydrofuran (THF).
Major Products Formed:
Oxidation: 4-Bromo-3-hydroxybenzaldehyde.
Reduction: 4-Bromo-3-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Bromo-3-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new drugs and therapeutic agents .
Medicine: this compound derivatives are investigated for their potential use in treating various diseases, including cancer and neurodegenerative disorders. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxybenzamide involves its interaction with specific molecular targets in biological systems. The hydroxyl and amide groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
3-Hydroxybenzamide: Lacks the bromine atom, which may result in different biological activities and reactivity.
4-Bromo-3-methoxybenzamide: The methoxy group replaces the hydroxyl group, potentially altering its chemical properties and applications.
4-Bromo-3-nitrobenzamide: The nitro group introduces different electronic effects, impacting its reactivity and biological activity.
Uniqueness: 4-Bromo-3-hydroxybenzamide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-bromo-3-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKCLJBAVMNZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916213-59-7 | |
Record name | 4-bromo-3-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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